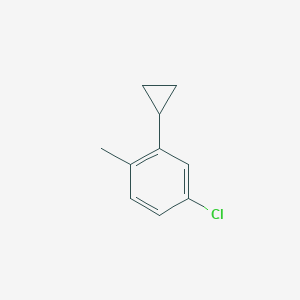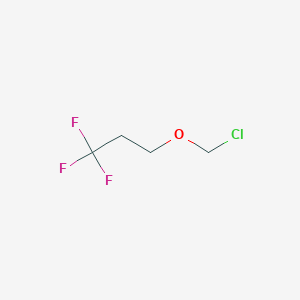
4-Chloro-2-cyclopropyl-1-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-cyclopropyl-1-methylbenzene is an organic compound with the molecular formula C10H11Cl It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a cyclopropyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-1-methylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, benzene is first chlorinated to form chlorobenzene. The chlorobenzene then undergoes a Friedel-Crafts alkylation reaction with cyclopropylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-cyclopropyl-1-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further EAS reactions, such as nitration, sulfonation, and halogenation, due to the presence of the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as the formation of phenols or amines.
Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace the chlorine atom.
Major Products Formed
Nitration: 4-Chloro-2-cyclopropyl-1-methyl-3-nitrobenzene
Sulfonation: 4-Chloro-2-cyclopropyl-1-methylbenzenesulfonic acid
Bromination: 4-Bromo-2-cyclopropyl-1-methylbenzene
Nucleophilic Substitution: 4-Hydroxy-2-cyclopropyl-1-methylbenzene (phenol derivative)
Oxidation: 4-Chloro-2-cyclopropylbenzoic acid
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-Chloro-2-cyclopropyl-1-methylbenzene involves its interaction with various molecular targets. The chlorine atom and the cyclopropyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-methylbenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain reactions.
2-Cyclopropyl-1-methylbenzene: Lacks the chlorine atom, which affects its reactivity in nucleophilic substitution reactions.
4-Chloro-2-methylbenzene: Lacks the cyclopropyl group, which influences its steric and electronic properties.
Uniqueness
4-Chloro-2-cyclopropyl-1-methylbenzene is unique due to the presence of both the chlorine atom and the cyclopropyl group on the benzene ring. This combination of substituents imparts distinct steric and electronic properties, making it a valuable compound for various chemical reactions and applications .
Propriétés
Formule moléculaire |
C10H11Cl |
|---|---|
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
4-chloro-2-cyclopropyl-1-methylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-7-2-5-9(11)6-10(7)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
Clé InChI |
XPYXHHCGYHVOCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13709119.png)



![[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13709142.png)
